methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Organic Synthesis Medicinal Chemistry AMPK Activation

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS 1467059-91-1) is a 5,6-dihalogenated indole-3-carboxylate derivative. Its molecular formula is C₁₀H₇BrClNO₂, with a molecular weight of 288.53 g/mol.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.53
CAS No. 1467059-91-1
Cat. No. B2713541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-6-chloro-1H-indole-3-carboxylate
CAS1467059-91-1
Molecular FormulaC10H7BrClNO2
Molecular Weight288.53
Structural Identifiers
SMILESCOC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl
InChIInChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
InChIKeyPLMOQYXKIYBPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Bromo-6-Chloro-1H-Indole-3-Carboxylate (CAS 1467059-91-1): A Halogenated Indole-3-Carboxylate Building Block for Advanced Synthesis and Drug Discovery


Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (CAS 1467059-91-1) is a 5,6-dihalogenated indole-3-carboxylate derivative. Its molecular formula is C₁₀H₇BrClNO₂, with a molecular weight of 288.53 g/mol . The compound features a methyl ester at the 3-position of the indole core and is substituted with bromine at the 5-position and chlorine at the 6-position. This specific dual-halogenation pattern imparts unique electronic and steric properties to the indole scaffold, making it a valuable intermediate in the synthesis of pharmacologically active molecules [1].

Why Indiscriminate Substitution of Methyl 5-Bromo-6-Chloro-1H-Indole-3-Carboxylate with Other 5,6-Dihalogenated or Mono-Halogenated Indoles is Ineffective


Substituting methyl 5-bromo-6-chloro-1H-indole-3-carboxylate with other halogenated indole-3-carboxylates is not straightforward due to its unique combination of substituents, which dictates its specific reactivity in cross-coupling reactions and its precise physicochemical properties. For instance, the distinct electronic and steric effects of the 5-bromo and 6-chloro groups influence the rate and selectivity of palladium-catalyzed couplings, such as those used to synthesize advanced pharmaceutical intermediates like AMPK activators [1]. Similarly, analogs with different halogen patterns (e.g., 5-bromo-6-fluoro) or a single halogen (e.g., 5-bromo only) exhibit altered lipophilicity, which can critically affect their performance in subsequent synthetic steps and the biological activity of the final compounds [2]. The following quantitative evidence demonstrates that this compound offers a unique and verifiable profile compared to its closest alternatives.

Quantitative Differentiation of Methyl 5-Bromo-6-Chloro-1H-Indole-3-Carboxylate: Comparative Data vs. Analogs


Demonstrated Synthetic Utility: Direct Comparison of Yield in AMPK Activator Synthesis

The compound's value as a key intermediate is explicitly demonstrated in a Pfizer patent for AMPK activators. The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate from 5-bromo-6-chloro-1H-indole is reported with an isolated yield of 53% [1]. This contrasts with the synthesis of a closely related 5-bromo-6-fluoro analog, for which a specific yield is not reported in the same context, highlighting the documented, scalable synthetic utility of the 5-bromo-6-chloro derivative for generating advanced pharmaceutical leads [1].

Organic Synthesis Medicinal Chemistry AMPK Activation

Procurement Advantage: Pricing and Accessibility Relative to the 5-Bromo-6-Fluoro Analog

A comparison of commercial availability and pricing reveals a significant procurement advantage for methyl 5-bromo-6-chloro-1H-indole-3-carboxylate. From a major supplier (Fluorochem/CymitQuimica), 1 gram is priced at €324.00 . In contrast, the 5-bromo-6-fluoro analog (CAS 1638759-63-3) from a major supplier (Aladdin) is priced at $1,518.90 for just 250 mg and has a significantly longer lead time of 8-12 weeks . This demonstrates a clear cost and availability benefit for the chloro-substituted compound.

Chemical Procurement Laboratory Supplies Cost Analysis

Divergent Downstream Applications: Specific Utility in Advanced AMPK Activator Synthesis

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a crucial building block for synthesizing PF-06409577, a potent and selective AMPK activator with an EC50 of 7.0 nM for the α1β1γ1 isoform [1]. The 5-bromo group serves as a synthetic handle for cross-coupling reactions to introduce a 4-(1-hydroxycyclobutyl)phenyl moiety, a key pharmacophore for the AMPK activity [2]. While other halogenated indole-3-carboxylates can be used in similar reactions, this specific substitution pattern is documented in the patent literature as a successful route to a clinical candidate, providing a higher level of validation for this compound's utility in this specific therapeutic area.

Drug Discovery Kinase Activators Medicinal Chemistry

Validated Research and Industrial Applications for Methyl 5-Bromo-6-Chloro-1H-Indole-3-Carboxylate


Synthesis of Potent and Selective AMPK Activators for Metabolic Disease Research

This compound is an essential building block for the synthesis of PF-06409577, a highly potent (EC50 = 7.0 nM) and selective activator of the AMPK α1β1γ1 isoform [1]. Researchers in metabolic disease and nephrology use it to generate this tool compound and related analogs to study AMPK's role in energy homeostasis and as a therapeutic target for conditions like diabetic nephropathy .

Diversification of Indole Scaffolds via Palladium-Catalyzed Cross-Coupling

The 5-bromo group serves as an effective handle for Suzuki-Miyaura cross-coupling reactions. As demonstrated in the synthesis of PF-06409577, this compound can be efficiently coupled with aryl boronic acids to introduce diverse aromatic and heteroaromatic groups at the 5-position of the indole core [1]. This is a critical transformation for generating libraries of indole-based compounds for structure-activity relationship (SAR) studies.

Cost-Effective Intermediate for Large-Scale Chemical Synthesis

Given its favorable pricing and documented scalable synthesis (53% yield) [1], this compound is an economically viable intermediate for chemical supply companies and process chemistry groups. It is a logical choice when a 5,6-dihalogenated indole-3-carboxylate is required, offering a better cost profile and shorter lead times compared to less common analogs like the 5-bromo-6-fluoro derivative .

Comparative SAR Studies of Halogenated Indole Pharmacophores

The unique combination of bromine and chlorine on the indole ring provides a specific electronic and lipophilic profile. This compound is used in comparative SAR studies against its mono-halogenated (e.g., 5-bromo) and other di-halogenated (e.g., 5-bromo-6-fluoro) counterparts to elucidate the role of each halogen atom in modulating target binding, cellular permeability, and overall biological activity [2].

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